

"2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" structure-activity relationship

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Compound of Interest

Compound Name: 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide

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A Comparative Guide to the Structure-Activity Relationship of **2-amino-N-[2-(4-morpholinyl)ethyl]benzamide** and Its Analogs as Potential Bioactive Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to **2-amino-N-[2-(4-morpholinyl)ethyl]benzamide**, with a focus on their potential as dopamine D2 receptor antagonists and poly (ADP-ribose) polymerase (PARP) inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The compound **2-amino-N-[2-(4-morpholinyl)ethyl]benzamide** belongs to the class of substituted benzamides, a versatile scaffold known to exhibit a range of biological activities. The core structure comprises three key features that can be systematically modified to explore and optimize its pharmacological profile:

- The 2-aminobenzamide core: This moiety is a known pharmacophore for PARP inhibitors.
- The N-substituted side chain: The nature of the substituent on the amide nitrogen is crucial for activity and selectivity, particularly for dopamine receptor antagonists.
- The morpholine ring: This heterocyclic moiety can influence solubility, metabolic stability, and receptor interactions.

This guide will explore the SAR of analogs by comparing structural modifications at these key positions and their impact on biological activity, drawing from studies on related compound series.

I. 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide Analogues as Dopamine D2 Receptor Antagonists

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, with antipsychotic and antiemetic properties.^{[1][2]} The SAR of these compounds is heavily influenced by the substitution pattern on the aromatic ring and the nature of the N-alkyl side chain.

Structure-Activity Relationship Comparison

The following table summarizes the in vitro binding affinities of various substituted benzamides for the dopamine D2 receptor. The data is compiled from studies on N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and related congeners, which provide insights into the potential role of the N-substituted side chain.^[3]

Compound ID	Aromatic Substituents	N-Side Chain	D2 Receptor Affinity (IC50, nM) [3]
Reference 1	5,6-Dimethoxy (Salicylamide)	(R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]	~1
Reference 2	2,3-Dimethoxy (Benzamide)	(R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]	~1
Reference 3	3-Bromo-5,6-dimethoxy (Salicylamide)	(R)-(1-benzyl-2-pyrrolidinyl)methyl	Potent
Reference 4	3-Bromo-5,6-dimethoxy (Salicylamide)	(S)-(1-ethyl-2-pyrrolidinyl)methyl	Potent
Reference 5	3-Bromo-5,6-dimethoxy (Salicylamide)	1-benzyl-4-piperidinyl	Potent

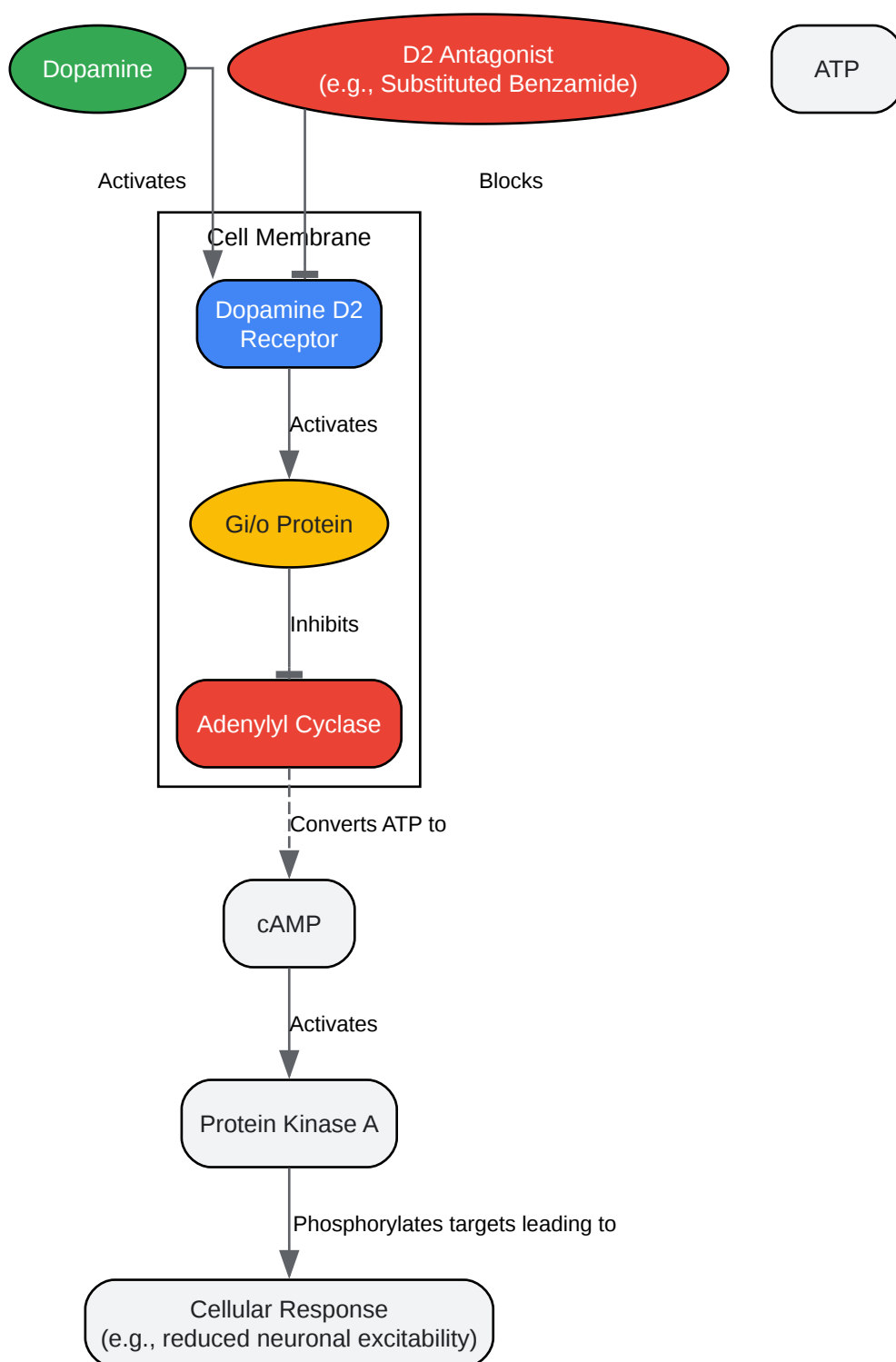
Key SAR Insights:

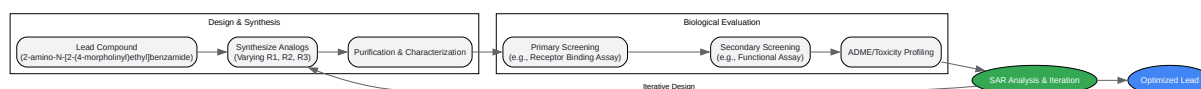
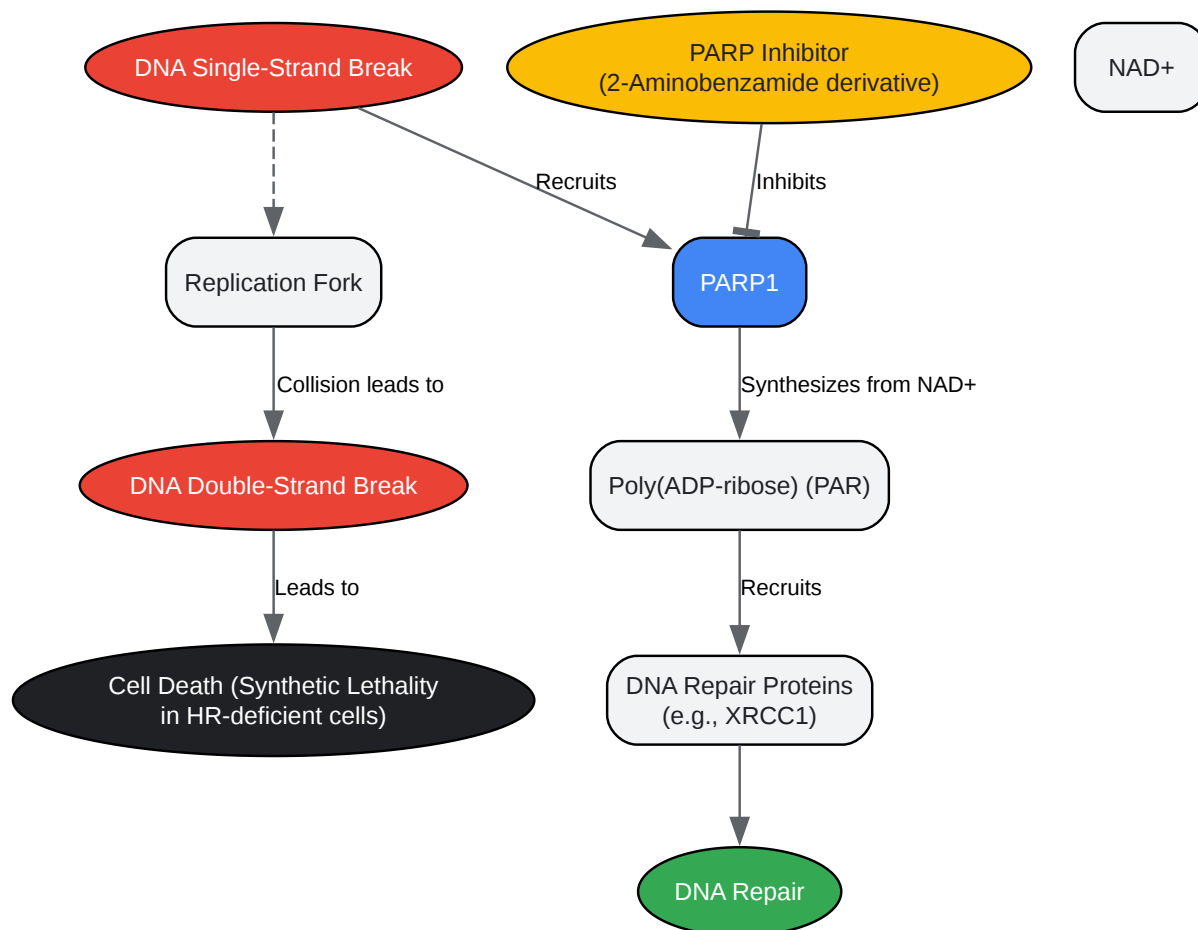
- Stereochemistry of the Side Chain: For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the (R)-enantiomer displays significantly higher affinity for the D2 receptor compared to the (S)-enantiomer.[3]
- Aromatic Substitution: Dimethoxy substitution on the benzamide or salicylamide ring is crucial for high affinity. The 3-bromo-5,6-dimethoxysalicylamide substitution pattern consistently yields potent compounds across different side chain variations.[3]
- N-Substituent: The presence of a benzyl group on the nitrogen of the pyrrolidine or piperidine ring is a common feature in potent D2 antagonists.

For **2-amino-N-[2-(4-morpholinyl)ethyl]benzamide**, the N-side chain differs significantly from the potent compounds listed. The flexible ethylmorpholine moiety is less constrained than the

benzylpyrrolidinyll or benzylpiperidinyll groups. Based on the established SAR, it is likely that the affinity of the title compound for the D2 receptor would be lower than the high-potency reference compounds.

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